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Compound of Interest

4-bromo-N,N-dimethyl-3-
Compound Name:
nitroaniline

cat. No.: B1331253

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4-
bromo-N,N-dimethyl-3-nitroaniline (CAS No. 70076-04-9). While experimental spectroscopic
data for this specific compound is not readily available in public databases, this document
outlines the expected spectral characteristics based on the analysis of structurally related
compounds. It also provides comprehensive, generalized experimental protocols for the key
spectroscopic techniques used in the structural elucidation of organic molecules.

Molecular Structure and Properties:

IUPAC Name: 4-bromo-N,N-dimethyl-3-nitroaniline

Molecular Formula: CsHoBrN202[1]

Molecular Weight: 245.07 g/mol [1]

SMILES: CN(C)C1=CC(=C(C=C1)Br)--INVALID-LINK--[O-][1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-bromo-N,N-dimethyl-3-
nitroaniline. These predictions are based on the known spectral data of analogous
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compounds, including 4-bromo-N,N-dimethylaniline, N,N-dimethyl-3-nitroaniline, and other
substituted nitroanilines.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
Ar-H (proton ortho to
~8.0-8.2 d 1H ,
the nitro group)
Ar-H (proton ortho to
~74-76 dd 1H the bromine and meta
to the nitro group)
Ar-H (proton ortho to
~6.8-7.0 d 1H the dimethylamino
group)
~3.0-3.2 s 6H -N(CH3s)2

Prediction basis: Aromatic protons are expected in the downfield region, with the proton ortho
to the electron-withdrawing nitro group being the most deshielded. The dimethylamino protons

will appear as a singlet in the upfield region.

Table 2: Predicted 13C NMR Spectral Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assighment

~ 150 - 155 C-N(CHs)2

~ 145 - 150 C-NO2

~130- 135 C-H (ortho to Br)
~125-130 C-H (ortho to NO2)
~115-120 C-Br

~110- 115 C-H (ortho to N(CHs3)2)
~40-45 -N(CHs)2

Prediction basis: The carbon atoms attached to the nitrogen and nitro groups will be the most
downfield. The carbon attached to the bromine will also be significantly shifted. The methyl
carbons of the dimethylamino group will be the most upfield.

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm—?) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

Aliphatic C-H stretch (-

~ 2950 - 2850 Medium

N(CHs)2)
~ 1590 - 1570 Strong Aromatic C=C stretch
~ 1530 - 1500 Strong Asymmetric NOz2 stretch
~ 1350 - 1320 Strong Symmetric NO:z stretch
~ 1250 - 1200 Strong C-N stretch
~ 700 - 600 Strong C-Br stretch

Prediction basis: The spectrum will be dominated by strong absorptions from the nitro group.
Characteristic peaks for aromatic and aliphatic C-H, C=C, C-N, and C-Br bonds are also
expected.
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Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
[M]*/ [M+2]* (presence of
2451247 ~ 100/~ 98 _
Bromine)
230/232 Moderate [M - CHs]*
200/202 Moderate [M-NO2]*
185 Low [M - NO2 - CHs]*

Prediction basis: The mass spectrum will show a characteristic isotopic pattern for a bromine-
containing compound, with two peaks of nearly equal intensity separated by 2 m/z units for the
molecular ion. Fragmentation is expected to involve the loss of a methyl group and the nitro

group.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of
a newly synthesized batch of 4-bromo-N,N-dimethyl-3-nitroaniline.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Objective: To determine the carbon-hydrogen framework of the molecule.
¢ Instrumentation: A 400 MHz (or higher) NMR spectrometer.

e Sample Preparation:

o Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-ds).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

o Transfer the solution to a clean, dry 5 mm NMR tube.
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'H NMR Acquisition:

o Tune and shim the spectrometer for the specific sample.

o Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve
a good signal-to-noise ratio (typically 16 or 32 scans).

o Process the data by applying a Fourier transform, phasing the spectrum, and integrating
the signals.

13C NMR Acquisition:

o Acquire a one-dimensional proton-decoupled 13C NMR spectrum. A larger number of
scans will be required compared to *H NMR (typically 1024 or more) due to the lower
natural abundance of 3C.

o Process the data similarly to the *H NMR spectrum.

. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

Data Acquisition:

o Record a background spectrum of the empty ATR setup.

o Record the sample spectrum over a range of 4000-400 cm™1,
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)
e Objective: To determine the molecular weight and fragmentation pattern of the molecule.

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS) for sample introduction.

o Sample Preparation (for GC-MS):

o Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent
(e.g., dichloromethane, ethyl acetate).

o Data Acquisition (Electron lonization - EI):

o Inject a small volume of the sample solution into the GC. The compound will be separated
from any impurities and introduced into the mass spectrometer.

o In the ion source, the molecules are bombarded with high-energy electrons (typically 70
eV), causing ionization and fragmentation.

o The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer
and detected.

o The resulting mass spectrum plots the relative abundance of ions as a function of their m/z
ratio.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound like 4-bromo-N,N-dimethyl-3-nitroaniline.
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Synthesis and Purification

Synthesis of 4-bromo-N,N-dimethyl-3-nitroaniline
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an
organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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